3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Beschreibung
BenchChem offers high-quality 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCENHUIZTVBBCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendancy ofTriazolo[4,3-a]pyridin-6-amine Scaffolds in Modern Medicinal Chemistry
The Ascendancy of[1][2][3]Triazolo[4,3-a]pyridin-6-amine Scaffolds in Modern Medicinal Chemistry
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. The strategic incorporation of a 6-amine functionality further enhances its potential for derivatization, enabling the fine-tuning of physicochemical properties and target-specific interactions. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of[1][2][3]triazolo[4,3-a]pyridin-6-amine derivatives, offering a comprehensive resource for scientists engaged in the discovery and development of novel therapeutics.
I. Synthetic Strategies: Building the Core and Its Analogs
The construction of the[1][2][3]triazolo[4,3-a]pyridine nucleus is accessible through several efficient synthetic routes. A common and versatile approach commences with 2-hydrazinopyridine, which can be readily prepared from the reaction of 2-chloropyridine with hydrazine hydrate.[3] From this key intermediate, a variety of cyclization strategies can be employed.
One of the most direct methods involves the one-pot oxidative cyclization of 2-hydrazinopyridine with a range of aldehydes.[4][5] This approach offers a high degree of atom economy and allows for the facile introduction of diverse substituents at the 3-position of the triazole ring. The choice of oxidizing agent and reaction conditions can be tailored to the specific substrates. For instance, the use of ceric ammonium nitrate in a recyclable polyethylene glycol medium presents an environmentally benign option.[1]
Alternatively, a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration, provides an efficient pathway to the triazolo[4,3-a]pyridine core.[1] For the synthesis of 3-amino-[1][2][3]triazolo[4,3-a]pyridine derivatives, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates offers a metal-free and scalable option.[1]
The introduction of the crucial 6-amine group can be achieved through various synthetic manipulations of a pre-formed[1][2][3]triazolo[4,3-a]pyridine ring, often involving nucleophilic aromatic substitution reactions on a suitably activated precursor.
Representative Synthetic Protocol: Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine
This protocol outlines a multi-step synthesis of amide derivatives, starting from 2-chloropyridine, which is a common and adaptable route for generating a library of analogs for SAR studies.[3]
Step 1: Synthesis of 2-hydrazinopyridine (2)
-
To a solution of 2-chloropyridine (1 equiv.) in a suitable solvent, add hydrazine hydrate (99%, 2 equiv.).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
Step 2: Synthesis of 2-chloro-N'-(pyridin-2-yl)acetohydrazide (3)
-
Treat 2-hydrazinopyridine (1 equiv.) with chloroacetyl chloride (1.1 equiv.) in an appropriate solvent at ambient temperature.
-
Monitor the reaction for completion by TLC.
-
Isolate the product, which is typically a solid, by filtration and wash with a suitable solvent.
Step 3: Synthesis of 3-chloromethyl-[1][2][3]triazolo[4,3-a]pyridine (4)
-
Treat compound 3 (1 equiv.) with phosphorus oxychloride (POCl₃) and heat the mixture.
-
Carefully quench the reaction and isolate the crude product.
-
Purify the product by column chromatography.
Step 4: Synthesis of methyl-[1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl-amine (5)
-
Perform a nucleophilic displacement on compound 4 (1 equiv.) with methylamine in a polar solvent like methanol at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Isolate and purify the product.
Step 5: Synthesis of Amide Analogues
-
The hydrochloride salt of compound 5 is reacted with a variety of carboxylic acids in the presence of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the final amide derivatives.[3]
II. Medicinal Chemistry Applications and Key Biological Targets
The[1][2][3]triazolo[4,3-a]pyridin-6-amine scaffold has demonstrated significant potential across a spectrum of therapeutic areas, with oncology, infectious diseases, and inflammatory conditions being prominent examples.
A. Oncology: Targeting Aberrant Kinase and Immune Checkpoint Signaling
1. c-Met and VEGFR-2 Kinase Inhibition:
The receptor tyrosine kinase c-Met and the vascular endothelial growth factor receptor 2 (VEGFR-2) are crucial mediators of tumor growth, angiogenesis, and metastasis.[2] Dual inhibition of these pathways is a promising strategy to overcome drug resistance and enhance anti-tumor efficacy.[2] Derivatives of the[1][2][3]triazolo[4,3-a]pyrazine, a close isostere of the pyridine core, have been developed as potent dual c-Met/VEGFR-2 inhibitors.[6]
One notable example, compound 17l from a published series, demonstrated excellent anti-proliferative activities against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with IC₅₀ values of 0.98, 1.05, and 1.28 µM, respectively.[6] This compound also exhibited potent kinase inhibitory activity with an IC₅₀ of 26.00 nM against c-Met and 2.6 µM against VEGFR-2.[6] The mechanism of action involves the induction of G0/G1 cell cycle arrest and apoptosis.[6]
2. Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition:
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune escape by depleting tryptophan and producing kynurenine, which suppresses T-cell function.[7] The[1][2][3]triazolo[4,3-a]pyridine scaffold has been identified as a novel chemotype for the development of IDO1 inhibitors.[7] These compounds act by coordinating with the heme iron in the active site of the enzyme. A rationally designed analog, compound 38 , exhibited a sub-micromolar IC₅₀ of 0.9 µM, high selectivity over other heme-containing enzymes, and no detectable cytotoxicity up to 10 µM.[8]
B. Antimalarial Activity: Targeting Falcipain-2
Malaria remains a significant global health challenge, and the emergence of drug resistance necessitates the discovery of new therapeutic agents. The[1][2][3]triazolo[4,3-a]pyridine scaffold bearing a sulfonamide fragment has been investigated for its potential as an antimalarial agent, with falcipain-2, a cysteine protease of Plasmodium falciparum, identified as a key target.[4][8]
A virtual screening and subsequent synthesis led to the identification of compounds with promising in vitro activity against chloroquine-resistant P. falciparum.[4] Notably, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one displayed IC₅₀ values of 2.24 µM and 4.98 µM, respectively.[4]
III. Structure-Activity Relationship (SAR) Insights
The biological activity of[1][2][3]triazolo[4,3-a]pyridin-6-amine derivatives is highly dependent on the nature and position of substituents on the fused ring system.
| Position | Substituent | Observed Effect | Target Class | Reference |
| 3 | Substituted phenyl rings | Modulates anti-proliferative activity. Electron-donating and -withdrawing groups influence potency. | c-Met/VEGFR-2 | [6] |
| 3 | Hydrophobic groups | Essential for interaction within the active site of IDO1. | IDO1 | [8] |
| 6 | Sulfonamide moiety | Confers antimalarial activity. The nature of the substituents on the sulfonamide nitrogen is critical for potency. | Falcipain-2 | [4][8] |
| 8 | Sulfonamide moiety | Also contributes to antimalarial activity, indicating multiple points for derivatization. | Falcipain-2 | [4] |
IV. Experimental Protocols for Biological Evaluation
A. c-Met Kinase Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of test compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of c-Met kinase and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
B. In Vitro Antimalarial Activity Assay
This protocol describes a standard method for evaluating the anti-plasmodial activity of compounds against P. falciparum.
Materials:
-
Chloroquine-resistant strain of P. falciparum (e.g., K1)
-
Human red blood cells
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
In a 96-well plate, add the parasitized red blood cell suspension and the test compound dilutions.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of parasite growth inhibition for each compound concentration and determine the IC₅₀ value.
V. Conclusion and Future Perspectives
The[1][2][3]triazolo[4,3-a]pyridin-6-amine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its synthetic accessibility and the ability to modulate its biological activity through systematic derivatization make it an attractive starting point for drug discovery programs targeting a range of diseases. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring new therapeutic applications, and elucidating the molecular mechanisms underlying their biological effects in greater detail. The continued investigation of this remarkable scaffold holds significant promise for the discovery of next-generation medicines.
References
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]
-
MDPI. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Available at: [Link]
-
MDPI. A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Available at: [Link]
-
ResearchGate. A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. Available at: [Link]
-
Wikipedia. c-Met inhibitor. Available at: [Link]
-
PubMed. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. Available at: [Link]
-
BMB Reports. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Available at: [Link]
-
PubMed. A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Available at: [Link]
-
PubMed. The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Available at: [Link]
-
ResearchGate. Investigation of structure–activity relationship: In silico studies of[1][2][3]triazolo[4, 3-a]pyridine ureas as P38 kinase inhibitors. Available at: [Link]
-
ResearchGate. Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... Available at: [Link]
-
ACS Publications. Molecular Basis of c-MET Inhibition by Approved Small Molecule Drugs: A Structural Perspective. Available at: [Link]
-
ResearchGate. Antimalarial activity and SAR of 1,2,4‐triazolo derivatives 36. Available at: [Link]
-
ResearchGate. Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Available at: [Link]
-
PubMed. Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][3]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Available at: [Link]
-
SSRN. Synthesis and Properties of Aminated Nitro-Substituted[1][2][3]triazolo[4,3-b][1][2][3]triazole Isomers. Available at: [Link]
-
ResearchGate. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Available at: [Link]
-
PMC. Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Available at: [Link]
-
ResearchGate. Structures of selected IDO1 inhibitors. Available at: [Link]
-
Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Available at: [Link]
-
ACS Pharmacology & Translational Science. Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. Available at: [Link]
Sources
- 1. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. bmbreports.org [bmbreports.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine in DMSO
[1]
Executive Summary
Compound: 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine Primary Solvent: Dimethyl Sulfoxide (DMSO) Classification: High DMSO Solubility / Low Aqueous Stability (Class II/IV BCS-like behavior)
This guide provides a technical analysis of the solubility characteristics of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine.[1][2] While specific thermodynamic solubility values for this intermediate are often proprietary, structural analysis confirms it belongs to a class of fused heterocyclic amines that exhibit high solubility in anhydrous DMSO (>100 mM) but are critically sensitive to water-induced precipitation (the "DMSO Trap").
This document outlines the physicochemical drivers of this behavior, validated protocols for establishing an exact solubility profile, and handling procedures to prevent compound crashing during biological assays.
Physicochemical Context & Mechanism
To understand the solubility profile, we must deconstruct the molecular interactions between the solute and the solvent.
Structural Analysis
The molecule consists of a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a bromine atom (C3) and a primary amine (C6).[3]
| Feature | Chemical Effect | Impact on DMSO Solubility |
| Triazolopyridine Core | Planar, aromatic system. High | High. DMSO disrupts stacking interactions effectively via dipole-dipole forces. |
| Primary Amine (-NH₂) | Hydrogen bond donor/acceptor. | Enhancing. Forms strong H-bonds with DMSO sulfonyl oxygen ( |
| Bromine (-Br) | Lipophilic, electron-withdrawing. | Neutral/Positive. Increases lipophilicity (LogP), aiding dissolution in organic solvents over water. |
The Solvation Mechanism
DMSO is a polar aprotic solvent with a high dielectric constant (
Critical Insight: The solubility is driven by the enthalpy of solvation overcoming the lattice energy. However, this balance is precarious. The introduction of water (even atmospheric moisture) creates a competing H-bond network that favors the crystal lattice over the solvent, causing rapid precipitation.
Solubility Profiling & The "DMSO Trap"
Predicted Solubility Ranges
Based on Structure-Activity Relationship (SAR) data of analogous triazolo-pyridines [1], the estimated profiles are:
-
Thermodynamic Solubility (Anhydrous DMSO): High (> 50 mg/mL or > 200 mM).
-
Kinetic Solubility (PBS/Water, pH 7.4): Low to Moderate (< 100 µM).
-
Stability: Prone to oxidative degradation at the amine site if stored in non-degassed DMSO.
The Hygroscopicity Effect (The "DMSO Trap")
DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.
-
Mechanism: Water molecules cluster around the DMSO sulfonyl groups.
-
Result: The "free" DMSO available to solvate the 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine decreases.
-
Outcome: The compound crashes out of solution, often forming micro-crystals that are invisible to the naked eye but interfere with biological assays (e.g., false positives in inhibition assays due to aggregation).
Visualization: Solvation vs. Precipitation Dynamics
Figure 1: The "DMSO Trap." Water uptake converts high-solvency anhydrous DMSO into a hydrated form, forcing the hydrophobic compound to re-crystallize.
Experimental Protocols
To generate an authoritative solubility profile for your specific batch, you must distinguish between Thermodynamic (equilibrium) and Kinetic (precipitation-based) solubility.
Protocol A: Thermodynamic Solubility (The Gold Standard)
Use this for formulation and stock solution validation.
Objective: Determine the saturation limit in DMSO at 25°C.
-
Preparation: Weigh ~10 mg of solid compound into a chemically resistant glass vial (borosilicate).
-
Solvent Addition: Add anhydrous DMSO in small increments (e.g., 50 µL) while vortexing.
-
Saturation: If the solid dissolves completely, add more solid until a visible excess remains (supersaturation).
-
Equilibration: Shake the vial at 25°C for 24–48 hours [2].
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (do not use Nylon, which binds aromatics).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve.
Protocol B: Kinetic Solubility (Biological Relevance)
Use this to determine the maximum concentration usable in aqueous assays.
Objective: Determine the "crash point" when injecting DMSO stock into buffer.
-
Stock Prep: Prepare a 10 mM stock in anhydrous DMSO.
-
Titration: In a 96-well plate, place 198 µL of PBS (pH 7.4).
-
Injection: Spike 2 µL of DMSO stock (1% final DMSO) into the buffer.
-
Analysis: Measure turbidity immediately using Nephelometry or Absorbance at 620 nm (where the compound does not absorb).[1]
-
Threshold: A significant increase in OD620 indicates precipitation (kinetic limit).
Visualization: Workflow Logic
Figure 2: Decision tree for solubility determination. Thermodynamic methods define the stock limit; Kinetic methods define the assay limit.
Handling & Storage Recommendations
The "Dry-Aliquot" System
Do not store a single large bottle of DMSO stock. Every time you open it, water enters.
-
Dissolve: Create your master stock (e.g., 50 mM) in anhydrous DMSO.
-
Aliquot: Immediately dispense into single-use vials (e.g., 20 µL or 50 µL).
-
Seal: Use caps with PTFE liners or heat-seal if possible.
-
Store: -20°C or -80°C.
-
Use: Thaw once, use, and discard the remainder. Never re-freeze.
Freeze-Thaw Stability
Repeated freeze-thaw cycles cause:
-
Condensation: Water is sucked into the vial upon opening cold.
-
Micro-precipitation: The compound crashes out and may not re-dissolve upon warming, leading to lower effective concentration [3].
Chemical Stability Warning
The C6-amine is susceptible to oxidation.
-
Recommendation: Flush vials with Nitrogen or Argon before sealing.
-
Visual Check: A color change from pale yellow/white to dark brown indicates oxidation or extensive degradation.
References
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.
-
Avdeef, A. "Solubility of sparingly-soluble ionizable drugs." Absorption and Drug Development, Wiley-Interscience, 2003.
-
Oldenburg, K., et al. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[4] Combinatorial Chemistry & High Throughput Screening, 2005.[4]
-
Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Academic Press, 2016.
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine molecular weight and formula
Advanced Scaffold for Medicinal Chemistry & Drug Discovery [1]
Executive Summary
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine (CAS: 1263283-48-2) is a high-value heterocyclic intermediate characterized by a fused bicyclic core containing three nitrogen atoms and orthogonal functional handles: a nucleophilic primary amine at position C6 and an electrophilic bromide at position C3.[1][2] This dual functionality makes it a "privileged scaffold" in modern drug discovery, particularly for the synthesis of kinase inhibitors, BET bromodomain inhibitors, and IDO1 modulators.[1]
This guide provides a rigorous technical analysis of the molecule, including validated synthetic pathways, physicochemical properties, and its strategic utility in structure-activity relationship (SAR) campaigns.[1]
Physicochemical Profile
The molecule exhibits properties typical of polar, electron-deficient heteroaromatics.[1] Its low molecular weight and presence of hydrogen bond donors/acceptors align well with fragment-based drug design (FBDD) parameters.
| Property | Value | Notes |
| IUPAC Name | 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
| CAS Number | 1263283-48-2 | Confirmed identity |
| Molecular Formula | C₆H₅BrN₄ | |
| Molecular Weight | 213.04 g/mol | Monoisotopic Mass: 211.97 |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar solvents |
| pKa (Calc) | ~3.5 (Pyridine N), ~11 (Amine) | The triazole ring reduces basicity of the pyridine N |
| TPSA | ~68 Ų | Favorable for membrane permeability |
Optimized Synthetic Methodology
Direct bromination of [1,2,4]triazolo[4,3-a]pyridin-6-amine is risky due to the high susceptibility of the free amine to oxidation or over-bromination.[1] The most robust protocol utilizes a Nitro-Protection Strategy , introducing the bromine atom prior to the reduction of the nitro group.[1]
3.1. Retrosynthetic Analysis & Pathway
The synthesis constructs the bicyclic core from a hydrazine precursor, installs the halogen, and finally reveals the amine.[1]
Figure 1: Step-wise synthetic route preventing amine oxidation during bromination.[1]
3.2. Detailed Protocol
Step 1: Hydrazinolysis
-
Reagents: 2-Chloro-5-nitropyridine, Hydrazine hydrate (excess).[1]
-
Conditions: Reflux in Ethanol for 2–4 hours.
-
Mechanism: Nucleophilic aromatic substitution (SNAr).[1] The electron-withdrawing nitro group at C5 activates the C2-chlorine for displacement.[1]
Step 2: Oxidative Cyclization
-
Reagents: Triethyl orthoformate (solvent/reagent).[1]
-
Conditions: Reflux (146°C) for 4–6 hours.[1]
-
Outcome: Formation of the 1,2,4-triazole ring fused to the pyridine.[1][3][4][5][6][7][8] The product, 6-nitro-[1,2,4]triazolo[4,3-a]pyridine, precipitates upon cooling.
Step 3: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS), Chloroform or Acetonitrile.[1]
-
Conditions: Reflux for 5 hours.
-
Causality: The C3 position of the triazole ring is the most electron-rich site and undergoes electrophilic aromatic substitution.[1] The nitro group at C6 deactivates the pyridine ring, ensuring bromination occurs exclusively on the triazole ring.[1]
Step 4: Nitro Reduction
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).[1]
-
Conditions: 80°C for 2 hours.
-
Purification: Filtration through Celite to remove iron oxides. The filtrate is concentrated and recrystallized.
-
Note: Avoid catalytic hydrogenation (H₂/Pd-C) if possible, as it carries a risk of hydrodehalogenation (cleaving the C-Br bond).[1] Iron-mediated reduction is chemoselective for the nitro group.[1]
Structural Characterization (Spectroscopy)
Verification of the target structure requires confirming the presence of the amine and the integrity of the C-Br bond.[1]
-
¹H NMR (DMSO-d₆):
-
LC-MS (ESI+):
Medicinal Chemistry Applications
This molecule serves as a versatile "linchpin" intermediate, allowing independent elaboration at two ends.[1]
5.1. C3-Bromine Utility (Suzuki/Stille/Buchwald)
The C-Br bond at position 3 is highly reactive toward Palladium-catalyzed cross-coupling.[1]
-
Target Class: BET Bromodomain Inhibitors .
-
Target Class: IDO1 Inhibitors .
5.2. C6-Amine Utility (Amide Coupling/SnAr)
The amine at C6 allows for the attachment of solubilizing tails or hinge-binding motifs.[1]
-
Reactions: Amide coupling with acid chlorides; Reductive amination with aldehydes; SNAr displacement of activated halides.
-
Kinase Inhibitors: The amine often serves as the anchor point for the "tail" that extends into the solvent-exposed region of the kinase ATP pocket.[1]
Figure 2: Divergent synthesis capabilities of the scaffold.[1]
Safety & Handling
-
Hazards: As a halogenated heterocyclic amine, treat as Irritant (Xi) .[1] Potential for skin sensitization.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent photodebromination.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers (risk of N-oxide formation or azo coupling).[1]
References
-
CymitQuimica. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine Product Data. Retrieved from
-
ChemicalBook. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine Synthesis & Properties. Retrieved from
-
Fallarini, S. et al. (2019).[1] The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem. Retrieved from
-
BenchChem. Synthesis of [1,2,4]triazolo[4,3-a]pyridine Derivatives. Retrieved from
-
Reichelt, A. et al. (2010).[1][4] A Mild Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Letters. Retrieved from
Sources
- 1. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 2. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-triazolo[4,3-a]pyridin-6-amine
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-[1][2][3]triazolo[4,3-a]pyridin-6-amine
Introduction: The Strategic Importance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for developing potent and selective therapeutic agents. The ability to introduce diverse substituents onto this core is paramount for extensive structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, offering a robust and versatile tool for the arylation and heteroarylation of this key scaffold.[4][5]
This guide provides a comprehensive overview and detailed protocols for the successful Suzuki coupling of 3-Bromo-[1][2][3]triazolo[4,3-a]pyridin-6-amine with a variety of boronic acids and their derivatives. We will delve into the critical reaction parameters, offer field-proven starting conditions, and present a thorough troubleshooting guide to navigate the potential challenges associated with this specific substrate.
Understanding the Substrate: 3-Bromo-[1][2][3]triazolo[4,3-a]pyridin-6-amine
The successful execution of a Suzuki coupling reaction hinges on a thorough understanding of the substrate's electronic and steric characteristics. Our substrate, 3-Bromo-[1][2][3]triazolo[4,3-a]pyridin-6-amine, presents a unique set of features that must be considered:
-
The Fused Triazole Ring: This electron-deficient ring system influences the overall electronic nature of the pyridine core.
-
The Bromo Substituent at the 3-Position: The C-Br bond at this position is the reactive site for the palladium-catalyzed cross-coupling.
-
The Amino Group at the 6-Position: This electron-donating group can modulate the reactivity of the C-Br bond and presents a potential site for catalyst inhibition through coordination with the palladium center.[6] The presence of an acidic N-H proton can also influence the reaction, particularly the choice of base.
The interplay of these functionalities necessitates a carefully optimized set of reaction conditions to achieve high yields and minimize side reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7] A simplified representation of this cycle is depicted below:
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Bromine bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.[8]
-
Reductive Elimination: The two organic partners are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Optimizing Reaction Parameters: A Guide for Success
The success of the Suzuki coupling of 3-Bromo-[1][2][3]triazolo[4,3-a]pyridin-6-amine is highly dependent on the careful selection of several critical parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the supporting ligand is arguably the most critical factor. For nitrogen-rich heteroaryl bromides, bulky and electron-rich phosphine ligands are often essential to promote the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.
| Catalyst/Ligand Combination | Rationale and Considerations |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst. A good starting point for initial screening. |
| Pd(OAc)₂ or Pd₂(dba)₃ with a Ligand | These precursors allow for the use of a wide range of phosphine ligands. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Highly effective for challenging couplings, including those with heteroaryl chlorides and substrates prone to catalyst inhibition.[1] |
| N-Heterocyclic Carbene (NHC) Ligands | Offer high stability and activity, particularly in "green" reaction conditions.[2] |
Recommendation: For initial trials, a combination of Pd₂(dba)₃ with SPhos is highly recommended due to its demonstrated efficacy with challenging nitrogen-containing heterocycles.[1]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for transmetalation.[8] For substrates with acidic protons, such as the amine group in our target molecule, the choice of base is particularly important to avoid side reactions.
| Base | Strength | Key Characteristics and Applications |
| K₂CO₃ or Cs₂CO₃ | Moderate | Commonly used and effective for a wide range of substrates. A good starting point. |
| K₃PO₄ | Stronger | Often provides excellent results, especially with challenging substrates and Buchwald ligands.[9] |
| Aqueous NaOH or KOH | Strong | Can be effective but may promote side reactions with sensitive functional groups. |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Generally less effective for Suzuki couplings but can be useful in specific cases. |
Recommendation: K₃PO₄ is a robust choice for this system, often leading to high yields and good functional group tolerance.[9] Anhydrous conditions with finely ground K₃PO₄ are often beneficial.
Solvent Systems: Anhydrous vs. Aqueous
The choice of solvent can significantly impact reaction rates and yields. Both anhydrous and aqueous systems have their merits.
| Solvent System | Advantages | Disadvantages |
| Dioxane/Water or Toluene/Water | Commonly used, often provides good solubility for both organic and inorganic reagents. | Biphasic nature can sometimes lead to slower reaction rates. |
| Anhydrous DMF or Dioxane | Can be advantageous for water-sensitive substrates. | May require rigorously dried reagents and solvents. |
Recommendation: A mixture of 1,4-Dioxane and water (typically 4:1 to 10:1) is a versatile starting point that often provides excellent results.[6]
Boronic Acid and Boronate Esters
A wide variety of aryl and heteroaryl boronic acids are commercially available. For unstable boronic acids, the corresponding boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts can be used as more stable alternatives.[4][10]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 3-Bromo-[1][2][3]triazolo[4,3-a]pyridin-6-amine. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.
Protocol 1: General Conditions using a Buchwald Ligand
Figure 2: Workflow for Suzuki Coupling using a Buchwald Ligand.
Step-by-Step Methodology:
-
To a reaction vessel, add 3-Bromo-[1][2][3]triazolo[4,3-a]pyridin-6-amine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium precursor, such as Pd₂(dba)₃ (0.02-0.05 equiv), and the phosphine ligand, such as SPhos (0.04-0.10 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and library synthesis, microwave-assisted Suzuki coupling can be highly effective, significantly reducing reaction times.
Step-by-Step Methodology:
-
In a microwave reaction vial, combine 3-Bromo-[1][2][3]triazolo[4,3-a]pyridin-6-amine (1.0 equiv), the boronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Add a degassed solvent such as DMF or a mixture of dioxane/water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 120-150 °C for 10-30 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of palladium catalyst and ligand.- Switch to a stronger base like K₃PO₄.- Increase the reaction temperature in increments of 10 °C. |
| Dehalogenation of Starting Material | - Presence of a palladium-hydride species | - Use anhydrous solvents and reagents.- Switch to a milder base.- Consider a different ligand. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure the reaction is performed under a strictly inert atmosphere.- Thoroughly degas all solvents. |
| Poor Yield with Electron-Rich Boronic Acids | - Slower transmetalation | - Increase the reaction temperature.- Use a more electron-rich ligand. |
| Incomplete Reaction with Sterically Hindered Substrates | - Steric hindrance impeding catalyst coordination | - Use a bulkier ligand such as XPhos.- Increase the reaction temperature and/or time. |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-Bromo-[1][2][3]triazolo[4,3-a]pyridin-6-amine is a powerful transformation for the synthesis of novel derivatives with significant potential in drug discovery. While the presence of the amino group and the fused triazole ring presents unique challenges, a systematic approach to optimizing the catalyst system, base, and solvent will lead to successful outcomes. The protocols and troubleshooting guide provided herein, grounded in established principles and analogous literature examples, offer a solid foundation for researchers to efficiently and effectively functionalize this important heterocyclic scaffold.
References
- Düfert, M. A., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(45), 15359–15363.
- Morris, L. (2013). Green Suzuki–Miyaura coupling of heteroaryl chlorides. RSC Blogs.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. BenchChem.
-
Zhao, P., et al. (2020). Synthesis, and biological evaluation of 3,6-diaryl-[1][2][3]triazolo[4,3-a]pyridine analogues as new potent tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 204, 112625.
- Fisher, G. M., et al. (2023). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 19, 1245–1254.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances, 11(3), 1539-1548.
- Suzuki reaction. (2024). In Wikipedia.
-
A Mild Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. (2010). Organic Letters, 12(4), 792-795.
- Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2013). Molecules, 18(3), 3464-3489.
-
Suzuki cross-coupling reactions of 4,7-dibromo[1][2][11]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. (2015). Tetrahedron Letters, 56(37), 5225-5228.
- Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. (2007).
- Suzuki couplings involving heteroaryl bromides. (2012). The Journal of Organic Chemistry, 77(17), 7139-7144.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Ahmad, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). Scientific Reports, 7(1), 11843.
- Suzuki Coupling Mechanism and Applic
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. (2013). Chinese Journal of Chemistry, 31(2), 247-250.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2338–2347.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Synthesis, and biological evaluation of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues as new potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
Application Note: Amide Coupling Protocols for 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
[1]
Introduction & Strategic Context
The Scaffold
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a high-value pharmacophore, particularly prevalent in the synthesis of p38 MAP kinase inhibitors and BET bromodomain inhibitors .[1] The [1,2,4]triazolo[4,3-a]pyridine core serves as a bioisostere for quinolines or isoquinolines, offering improved solubility and distinct hydrogen-bonding vectors within enzyme active sites.[1]
The Synthetic Challenge
While the 3-bromo substituent provides a critical handle for downstream functionalization (e.g., Suzuki-Miyaura coupling to introduce biaryl systems), it significantly complicates the amide coupling step.
-
Electronic Deactivation: The fused triazole ring is electron-deficient.[1] The bromine atom at C3 exerts a strong inductive electron-withdrawing effect (-I), which propagates through the π-system.[1] Consequently, the amine at C6 exhibits significantly reduced nucleophilicity compared to standard anilines.
-
Solubility Profile: The planar, rigid heterocycle often suffers from poor solubility in standard organic solvents (DCM, THF), necessitating the use of polar aprotic solvents (DMF, NMP, DMAc) which can complicate workup.
This guide details three validated protocols to overcome these barriers, prioritized by reaction scale and substrate difficulty.
Decision Matrix & Workflow
Before selecting a protocol, assess your carboxylic acid partner and scale requirements.
Figure 1: Strategic decision tree for selecting the optimal amidation protocol.
Detailed Experimental Protocols
Protocol A: High-Throughput HATU Coupling
Best for: Discovery chemistry, milligram scales, and rapid library synthesis.[1] Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-At ester, facilitating attack by the weak amine nucleophile.[1]
| Parameter | Specification |
| Solvent | DMF (Anhydrous) |
| Concentration | 0.1 M - 0.2 M |
| Stoichiometry | Acid (1.2 eq) : HATU (1.5 eq) : Base (3.0 eq) : Amine (1.0 eq) |
| Base | DIPEA (N,N-Diisopropylethylamine) |
| Temperature | RT to 50°C |
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv).[1] Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow/orange.
-
Addition: Add 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine (1.0 equiv) directly to the activated ester solution.
-
Reaction: Stir at RT for 4 hours. Monitor by LCMS.
-
Checkpoint: If conversion is <50% after 4 hours, heat to 50°C overnight. The electron-poor amine often requires thermal energy to overcome the activation barrier.[1]
-
-
Workup: Dilute with EtOAc. Wash 3x with saturated LiCl (aq) or water to remove DMF. Wash 1x with sat. NaHCO₃. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: T3P (Propylphosphonic Anhydride) Coupling
Best for: Scale-up (>1g), weak nucleophiles, and avoiding toxic byproducts. Why T3P? T3P acts as a water scavenger and coupling agent. It drives the reaction to completion even with deactivated amines and produces water-soluble byproducts, simplifying purification.
| Parameter | Specification |
| Solvent | EtOAc or DMF/EtOAc (1:1) |
| Reagent | T3P (50% w/w in EtOAc or DMF) |
| Base | Pyridine (preferred) or NMM (N-methylmorpholine) |
| Stoichiometry | Acid (1.1 eq) : T3P (2.0 eq) : Base (4.0 eq) : Amine (1.0 eq) |
Step-by-Step Procedure:
-
Slurry: Combine the carboxylic acid (1.1 equiv) and the amine (1.0 equiv) in EtOAc (or DMF/EtOAc if solubility is poor).
-
Base Addition: Add Pyridine (4.0 equiv).[1] Note: Pyridine acts as both base and acylation catalyst.
-
Coupling: Add T3P solution (2.0 equiv) dropwise at 0°C, then allow to warm to RT.
-
Optimization: If the amine is extremely unreactive, heat the sealed vessel to 70°C. T3P is thermally stable and highly effective at elevated temperatures.
-
Workup: Quench with water. Separate layers. The phosphorus byproducts are water-soluble.[1] Wash organic layer with 1N HCl (to remove Pyridine) and then sat. NaHCO₃.
Protocol C: The "Sledgehammer" (Acid Chloride Method)
Best for: Extremely sterically hindered acids or when HATU/T3P fails. Risk: Higher risk of side reactions (bis-acylation) or racemization.[1]
Step-by-Step Procedure:
-
Activation: Convert the carboxylic acid to the acid chloride using excess Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF (cat.) in DCM. Reflux for 1h, then concentrate to dryness to remove excess reagent.
-
Solvation: Redissolve the crude acid chloride in anhydrous THF or NMP.
-
Coupling: Add the amine (1.0 equiv) and Et₃N (3.0 equiv).
-
Catalysis: Add DMAP (0.1 equiv). Critical: DMAP generates a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak triazolopyridine amine.[1]
-
Reaction: Heat to 60°C if necessary.
Mechanistic Insight & Troubleshooting
The primary failure mode for this reaction is hydrolysis of the activated ester before the amine can attack, due to the amine's low nucleophilicity.
Figure 2: Kinetic competition between amidation and hydrolysis.[1] The low k1 rate of the amine necessitates strictly anhydrous conditions.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Amine is too electron-deficient.[1] | Switch to Protocol B (T3P) and heat to 80°C. Increase concentration to 0.5 M. |
| Starting Material Remains | Activated ester hydrolyzed. | Ensure DMF is anhydrous. Increase coupling reagent to 2.0-2.5 equiv. |
| Bis-acylation | Amide NH is acidic.[1] | Reduce base equivalents. Avoid Acid Chloride method. |
| Precipitation | Product/SM insolubility.[2] | Add LiCl (5%) to the reaction mixture (increases solubility in DMF/DMAc). |
References
-
Review of p38 MAP Kinase Inhibitors
- Title: Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation with Strongly Acidic Carboxylic Acids.
-
Synthesis of Triazolopyridine Scaffold
-
General Amide Coupling Reagents
Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.
Sources
- 1. 6-Bromo-3-Isopropyl-[1,2,4]Triazolo[4,3-A]Pyridine|CAS 459448-06-7 [rlavie.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C3 Position intriazolo[4,3-a]pyridin-6-amine
Application Notes and Protocols for the Functionalization of the C3 Position in[1][2][3]triazolo[4,3-a]pyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comprehensive overview of potential strategies for the functionalization of the C3 position of a specific derivative,[1][2]triazolo[4,3-a]pyridin-6-amine. It is important to note that while direct C3-functionalization of this particular substituted scaffold is not extensively documented in peer-reviewed literature, this document extrapolates from established methodologies on related[1][2]triazolo[4,3-a]pyridine systems and provides detailed, albeit hypothetical, protocols. The insights herein are intended to serve as a foundational resource for researchers venturing into the chemical space of this promising molecule. The presence of the 6-amino group is anticipated to significantly influence the electronic properties and reactivity of the heterocyclic core, a factor that will be a central consideration in the proposed synthetic strategies.
Synthesis of the Starting Material:[1][2][3]triazolo[4,3-a]pyridin-6-amine
A plausible and efficient route to the title compound commences with the commercially available 2,6-diaminopyridine. The synthesis involves the diazotization of one amino group, followed by reduction to the corresponding hydrazine, and subsequent cyclization.
Protocol 1: Synthesis of 6-Hydrazinopyridin-2-amine
-
Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2,6-diaminopyridine (10.9 g, 100 mmol) in 100 mL of 2 M hydrochloric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (6.9 g, 100 mmol) in 20 mL of water. Add this solution dropwise to the pyridine solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reduction: In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (45.2 g, 200 mmol) in 100 mL of concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Addition: Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate may form.
-
Stirring: Allow the reaction mixture to stir at 0-5 °C for 2 hours.
-
Basification: Carefully make the solution strongly alkaline (pH > 12) by the slow addition of 40% aqueous sodium hydroxide solution, ensuring the temperature is kept below 20 °C with an ice bath.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-hydrazinopyridin-2-amine.
Protocol 2: Cyclization to[1][2][3]triazolo[4,3-a]pyridin-6-amine
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 6-hydrazinopyridin-2-amine (1.24 g, 10 mmol) in 20 mL of triethyl orthoformate.
-
Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 50 mg).
-
Heating: Heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, slowly add diethyl ether to induce precipitation.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford[1][2]triazolo[4,3-a]pyridin-6-amine.
Figure 1: Proposed synthetic workflow for[1][2]triazolo[4,3-a]pyridin-6-amine.
Electronic Properties and Predicted Reactivity
The 6-amino group, being a strong electron-donating group, is expected to increase the electron density of the pyridine ring through resonance effects. This increased electron density will likely enhance the nucleophilicity of the entire heterocyclic system, making it more susceptible to electrophilic attack compared to the unsubstituted[1][2]triazolo[4,3-a]pyridine. However, the amino group itself is a primary site for electrophilic attack, which could lead to side reactions or necessitate the use of a protecting group.
For C-H functionalization at the C3 position, which is part of the electron-deficient triazole ring, the overall electronic enrichment of the fused system by the 6-amino group might lower the activation barrier for certain reactions, such as those proceeding through a concerted metalation-deprotonation mechanism.
Proposed Methodologies for C3-Functionalization
The following protocols are adapted from literature procedures for related heterocyclic systems. They have not been reported for[1][2]triazolo[4,3-a]pyridin-6-amine and will require careful optimization.
Vilsmeier-Haack Formylation at C3
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] The increased electron density of the 6-amino substituted scaffold may facilitate this electrophilic substitution at the C3 position.
-
Reagent Preparation: In a flame-dried 50 mL two-necked flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 3 mL). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve[1][2]triazolo[4,3-a]pyridin-6-amine (1.34 g, 10 mmol) in 10 mL of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the C3-formylated product.
Causality and Self-Validation:
-
Vilsmeier Reagent: The electrophilic iminium species generated from DMF and POCl₃ is the formylating agent.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent decomposition. The subsequent reaction with the substrate may require heating to overcome the activation energy.
-
Hydrolysis: The intermediate iminium salt is hydrolyzed during work-up to reveal the aldehyde functionality.
-
In-Process Control: TLC analysis (e.g., using a mobile phase of dichloromethane/methanol) can be used to monitor the consumption of the starting material and the formation of the product. The product should have a different Rf value and may be visualized under UV light.
Potential Challenges and Mitigation:
-
N-Formylation: The 6-amino group could be formylated. This side product might be separable by chromatography.
-
Low Reactivity: If the C3 position is not sufficiently activated, the reaction may not proceed. Increasing the temperature or reaction time could be attempted.
-
Protection Strategy: To avoid N-formylation, the 6-amino group can be protected, for example, as a Boc-carbamate.
Troubleshooting & Optimization
Stability of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine in acidic conditions
Topic: Stability of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine in Acidic Conditions[1][2]
Executive Summary
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a bifunctional heterocyclic building block used extensively in the synthesis of p38 MAP kinase inhibitors and BET bromodomain inhibitors.[1][2]
Users frequently encounter issues when handling this compound in acidic media (e.g., during LC-MS analysis with formic acid, reductive amination, or salt formation).[1][2] The core stability profile is bimodal:
-
Thermodynamic Stability: The fused triazolopyridine ring is generally stable in dilute mineral acids (
M) at room temperature.[2][3] -
Kinetic Instability (The Trap): Under forcing conditions (refluxing acid) or specific pH windows, the compound is susceptible to Dimroth Rearrangement (isomerization to the [1,5-a] congener) or nucleophilic attack at the C3-Br position.[1][2]
This guide provides the mechanistic understanding and troubleshooting protocols to distinguish between salt formation (reversible) and degradation (irreversible).[1][2][3]
Part 1: Mechanistic Insight (The "Why")[1][2]
To troubleshoot effectively, you must understand the two competing pathways that occur when this molecule meets a proton (
1. Protonation (The Stabilization Pathway)
The molecule possesses two basic sites: the exocyclic amine at C6 and the bridgehead nitrogens.[1][2][3]
-
Primary Interaction: In dilute acids (0.1% Formic Acid, 1M HCl), the C6-amine lone pair is protonated (
).[1][2] -
Effect: This withdraws electron density from the ring system, making the core less susceptible to oxidative degradation but potentially more susceptible to nucleophilic attack (by water) at the C3-Br bond due to increased electrophilicity.[1][2]
2. The Dimroth Rearrangement (The Isomerization Trap)
While typically associated with basic conditions, [1,2,4]triazolo[4,3-a]pyridines can undergo rearrangement to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine isomer under thermal stress in acidic media.[1][2] This results in a product with the exact same mass (MW 213.[2]04) but different retention time and reactivity profile.[1][2][3]
Figure 1: Competing pathways in acidic media.[1][2] Green indicates safe handling; Red indicates degradation pathways.[1][2][3]
Part 2: Troubleshooting Guide
Issue 1: "My sample precipitated immediately upon adding 1M HCl."
Diagnosis: Salt Formation (Not Degradation).[1][2][3]
-
Explanation: The hydrochloride salt of this amine is significantly less soluble in water/organic mixtures than the free base.[2][3]
-
Verification:
-
Solution: Switch to a more soluble counter-ion (e.g., Methanesulfonic acid) or increase the organic fraction (MeCN/MeOH) in your solvent system.[1][2]
Issue 2: "LC-MS shows a split peak with the same mass (m/z 213)."
Diagnosis: Dimroth Rearrangement.[2][3][4][5]
-
Context: This often happens if the sample was heated in acidic buffers (e.g., during evaporation of acidic HPLC fractions).[1][2][3]
-
Mechanism: The [4,3-a] ring opens and recycles to the [1,5-a] isomer.[1][2]
-
Differentiation: The [1,5-a] isomer is generally more polar and will shift in retention time.[1][2]
-
Prevention: Avoid heating acidic solutions above 40°C. Lyophilize acidic fractions rather than using a rotary evaporator with a hot bath.
Issue 3: "I see a new peak at m/z 151 (Loss of Br) or m/z 167 (OH replaces Br)."
Diagnosis: Hydrolysis / Protodebromination.[2]
-
Context: Rare in mild acid, but common if transition metals (Pd, Cu) are present as impurities from previous steps.[1][2]
-
Mechanism: Acid-catalyzed nucleophilic aromatic substitution (
) of the Bromine by water (mass +18 shift relative to des-bromo, or -63 relative to parent).[1][2] -
Solution: Check the purity of reagents. Ensure no metal residues are present which catalyze C-Br bond cleavage.[1][2]
Part 3: Standardized Stability Protocol
Use this protocol to validate the compound's stability in your specific acidic matrix before committing valuable material.[2][3]
Materials
-
Test Compound: 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine (1 mg).[1][2]
-
Stress Media: 1M HCl, 5% Acetic Acid, or 0.1% TFA in Water.[2]
Workflow
-
Preparation: Dissolve 1 mg of compound in 100
L DMSO. -
Spiking: Add 10
L of DMSO stock to 990 L of the acidic Stress Media. -
Incubation:
-
Quenching: Neutralize an aliquot with equal volume 1M NaOH or saturated
immediately before injection (to prevent column damage or on-column rearrangement). -
Analysis: HPLC-UV/MS (254 nm).
Data Interpretation Table
| Observation | Retention Time Shift | Mass Shift (m/z) | Conclusion | Action |
| No Change | None | None (213/215) | Stable | Proceed with experiment. |
| New Peak | None (213/215) | Isomerization | Avoid heat; check Dimroth rearrangement.[1][2][3] | |
| New Peak | Significant Shift | -63 amu (151) | Debromination | Check for reducing agents/metals.[1][2][3] |
| New Peak | Significant Shift | -63 + 17 (168) | Hydrolysis | C-Br replaced by C-OH.[1][2] Acid too strong.[2] |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use TFA (Trifluoroacetic acid) for LC-MS purification? A: Yes, but with caution.[1][2] 0.1% TFA is acceptable for short durations.[2] However, do not concentrate the TFA-containing fractions using heat .[2] The combination of strong acidity (pH < 1) and heat promotes the Dimroth rearrangement.[1][2][3] Lyophilization is the recommended removal method.[2]
Q2: Is the C-Br bond labile in 1M HCl? A: Generally, no.[2] The C-Br bond on the triazolopyridine core is robust against simple acid hydrolysis at room temperature.[2] However, if the solution is refluxed, hydrolysis to the pyridone-like (3-hydroxy) species will occur.[1][2]
Q3: Why does the solution turn yellow/brown in acid over time? A: This indicates oxidation of the aniline (C6-amine).[1][2] While protonation protects the nitrogen, trace oxidants in the acid source or light exposure can generate radical cations.[2][3] Store acidic solutions in amber vials under argon.
References
-
Synthesis & General Reactivity
-
Dimroth Rearrangement Mechanisms
-
Analogous Stability Data
Sources
- 1. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 2. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine | CymitQuimica [cymitquimica.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. starchemistry888.com [starchemistry888.com]
Optimizing oxidative cyclization for [1,2,4]triazolo[4,3-a]pyridine synthesis
SUPPORT TICKET #8842: OPTIMIZING OXIDATIVE CYCLIZATION FOR [1,2,4]TRIAZOLO[4,3-a]PYRIDINE SYNTHESIS
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Core Scaffold Synthesis)
MISSION STATEMENT
You are encountering challenges in the oxidative cyclization of 2-pyridylhydrazones to form [1,2,4]triazolo[4,3-a]pyridines. This transformation is the "make-or-break" step in synthesizing this privileged scaffold, widely used in p38 MAP kinase inhibitors and anxiolytics.
This guide moves beyond basic procedures. It deconstructs the mechanistic failure points —specifically the competition between the kinetic [4,3-a] product and the thermodynamic [1,5-a] isomer (the Dimroth Rearrangement)—and provides a self-validating protocol using hypervalent iodine reagents.
MODULE 1: REACTION SETUP & OXIDANT SELECTION
Q: Which oxidant system offers the highest fidelity for this specific cyclization?
A: While metal-catalyzed (Cu, Fe) and electrochemical methods are emerging as "green" alternatives, Hypervalent Iodine (PIDA/PIFA) remains the gold standard for bench-scale optimization due to mild conditions that suppress the Dimroth rearrangement.
Comparative Oxidant Performance Table
| Oxidant System | Primary Advantage | Major Risk/Downside | Recommended Use Case |
| PIDA (PhI(OAc)₂) | Kinetic Control: Mild, room temp reaction minimizes isomerization. | Purification: Requires removal of iodobenzene byproduct. | Standard Bench Synthesis (High reliability) |
| Electrochemical | Atom Economy: Reagent-free; oxidant is generated in situ. | Setup: Requires potentiostat; electrode fouling common with hydrazones. | Scale-up (>10g) or Green Chem requirements |
| CuCl₂ / O₂ | Cost: Cheap reagents. | Isomerization: Often requires heat/base, promoting shift to [1,5-a] isomer. | Industrial Scale (If [1,5-a] is desired) |
| NCS (N-Chlorosuccinimide) | Speed: Very fast reaction at 0°C. | Chlorination: Risk of chlorinating electron-rich aromatic rings. | Temp-Sensitive Substrates |
MODULE 2: MECHANISM & EXECUTION (The "How-To")
Q: What is the precise mechanism, and where does it stall?
A: The reaction proceeds through a diazenium/nitrilimine-like intermediate . Understanding this pathway is critical because "stalled" reactions are often actually "diverted" reactions.
Pathway Visualization: PIDA-Mediated Cyclization
Caption: The oxidative cyclization pathway. The critical step is the formation of the nitrilimine species, which must cyclize faster than it decomposes or hydrolyzes.
Standard Operating Procedure (Self-Validating)
Protocol: PIDA-Mediated Cyclization Target Scale: 1.0 mmol
-
Preparation: Dissolve the aldehyde 2-pyridylhydrazone (1.0 equiv) in anhydrous DCM (10 mL).
-
Checkpoint: Ensure the hydrazone is fully dissolved. If solubility is poor, add small amounts of MeOH, but keep DCM as the primary solvent to facilitate PIDA solubility.
-
-
Addition: Cool to 0°C. Add PIDA (1.1 equiv) portion-wise over 5 minutes.
-
Why? Portion-wise addition prevents a localized exotherm which can trigger decomposition.
-
-
Monitoring: Allow to warm to RT. Stir for 30–60 minutes.
-
Validation: The reaction mixture usually changes color (often yellow to orange/dark) as the intermediate forms and collapses.
-
-
Quench: Add saturated aqueous NaHCO₃.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography.
-
Note: Iodobenzene elutes early; the triazolopyridine is much more polar.
-
MODULE 3: THE DIMROTH TRAP (Regioselectivity)
Q: I isolated the product, but the NMR doesn't match the [4,3-a] structure. It looks like the [1,5-a] isomer. Why?
A: You have triggered the Dimroth Rearrangement . The [1,2,4]triazolo[4,3-a]pyridine is the kinetic product. Under acidic, basic, or thermal stress, it rearranges to the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine.
Trigger Warning: This happens if you:
-
Use excessive heat (>80°C) during synthesis or workup.
-
Leave the product in acidic media (e.g., acetic acid) for too long.
-
Use strong bases during the hydrazone formation step without neutralization.
Pathway Visualization: The Dimroth Rearrangement
Caption: The Dimroth Rearrangement mechanism. Note that this process is generally irreversible, converting the 4,3-a isomer into the 1,5-a isomer.
MODULE 4: TROUBLESHOOTING & FAQs
Q: My yield is low (<40%), and I see many spots on TLC. What is happening? A: This is likely over-oxidation or hydrolysis .
-
Fix 1 (Moisture): PIDA is moisture-sensitive. Ensure solvents are dry. Water causes the intermediate nitrilimine to hydrolyze back to a hydrazide or decompose.
-
Fix 2 (Stoichiometry): Do not exceed 1.2 equiv of PIDA. Excess oxidant attacks the electron-rich triazole ring after it forms.
Q: How do I efficiently remove the iodobenzene byproduct without column chromatography? A: If your product is solid:
-
Triturate the crude solid with cold hexanes or diethyl ether .
-
Iodobenzene is highly soluble in hexanes; the polar triazolopyridine is not.
-
Filter the solid. This often yields >90% purity suitable for the next step.
Q: Can I do this in "One Pot" from the aldehyde and hydrazine? A: Yes, but sequential addition is vital.
-
Mix Aldehyde + 2-Hydrazinopyridine in EtOH/MeOH.
-
Stir 1 hr to ensure complete hydrazone formation (monitor by TLC).
-
Evaporate alcohol (solvent switch is crucial if using PIDA, as alcohols can react with PIDA).
-
Redissolve in DCM and add PIDA.
-
Warning: Adding PIDA while free hydrazine is present will cause immediate decomposition (oxidation of hydrazine to nitrogen gas).
REFERENCES
-
Hypervalent Iodine Mechanism:
-
Electrochemical Synthesis (Green Approach):
-
The Dimroth Rearrangement:
-
Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
-
Source:Current Organic Chemistry (2024).
-
URL:[Link]
-
-
NCS (Alternative Oxidant):
Sources
- 1. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3- a ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06215C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.box [sci-hub.box]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Palladium Impurity Removal in Triazolopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for troubleshooting and resolving palladium contamination in triazolopyridine coupling reactions. This guide provides in-depth, experience-driven answers to common challenges, ensuring the integrity and purity of your synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my triazolopyridine product so critical?
Residual palladium from cross-coupling reactions is a significant concern, particularly in pharmaceutical development. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs).[1][2][3] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the final API.[1][4] Exceeding these limits can jeopardize patient safety and lead to regulatory rejection of a drug product.
Q2: I've performed a standard aqueous work-up, but my palladium levels are still high. Why?
While a simple work-up can remove some palladium species, it is often insufficient.[5] The nitrogen atoms within the triazolopyridine ring system can act as strong ligands, forming stable complexes with palladium.[1] This chelation effect can keep the palladium soluble in the organic phase, making it difficult to remove through simple phase separation.
Q3: What are the primary methods for removing palladium impurities?
The most common and effective strategies for palladium removal can be categorized as follows:
-
Scavenging: Utilizing solid-supported or soluble agents that selectively bind to palladium.[5][6][7]
-
Adsorption: Employing materials with high surface area, like activated carbon, to adsorb palladium species.[8][9]
-
Crystallization: Purifying the final product through recrystallization, leaving impurities behind in the mother liquor.[10][11]
-
Chromatography: Separating the desired compound from palladium residues using column chromatography.[11][12]
The choice of method depends on factors such as the scale of the reaction, the nature of the product, and the required level of purity.[10]
Troubleshooting Guides: Addressing Specific Issues
This section provides detailed protocols and insights for tackling common palladium removal challenges.
Issue 1: Inefficient Palladium Removal with Scavenging Resins
Symptom: After treating the reaction mixture with a scavenger resin, elemental analysis (e.g., ICP-MS) indicates palladium levels remain above the target specification.
Causality: The effectiveness of a scavenger is highly dependent on the choice of resin, the reaction solvent, temperature, and treatment time.[10] The specific form of the palladium species (e.g., Pd(0), Pd(II)) can also influence scavenger efficacy.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting inefficient scavenger performance.
Detailed Protocol: Screening Palladium Scavengers
-
Quantify Initial Palladium: If possible, determine the palladium concentration in your crude product solution using ICP-MS or a similar technique.[1] This will help you determine the appropriate amount of scavenger to use.
-
Parallel Screening: Set up several small-scale experiments in parallel, each with a different type of scavenger (e.g., thiol-based, amine-based, thiourea-based). A common starting point is to use 3-5 molar equivalents of the scavenger relative to the initial palladium catalyst loading.[13]
-
Dissolution: Dissolve your crude triazolopyridine product in a suitable solvent (e.g., THF, Toluene).[1]
-
Scavenging: Add the selected scavenger to each solution and stir the mixtures. You can initially screen at room temperature for 4-6 hours.
-
Analysis: Filter off the scavenger resin and analyze the palladium content in the filtrate for each sample.
-
Optimization: For the most promising scavenger(s), you can further optimize by adjusting the temperature (e.g., 40-50 °C) and reaction time (up to 24 hours).[1]
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Key Advantages |
| Thiol-Based (e.g., Si-TMT) | Mercaptotriazine | ~1.2 | Highly effective for a broad range of palladium species.[10] |
| Thiourea-Based | Thiourea | Up to 2.4 | High loading capacity, efficient removal to <1 ppm.[7] |
| Amine-Based | Primary/Secondary Amines | Variable | Can be effective, but selectivity may vary. |
| Phosphine-Based | Phosphonic Acid | ~1.5 | Good for specific palladium complexes.[6] |
Issue 2: Product Loss When Using Activated Carbon
Symptom: Treatment with activated carbon successfully removes palladium, but results in a significant decrease in the yield of the triazolopyridine product.
Causality: Activated carbon possesses a high surface area with a wide range of pore sizes, which can lead to non-selective adsorption of the desired product along with the palladium impurities.[1]
Troubleshooting Workflow:
Caption: Workflow to mitigate product loss during activated carbon treatment.
Detailed Protocol: Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude triazolopyridine product in an appropriate solvent.
-
Carbon Addition: Start with a low loading of activated carbon, for example, 0.1 to 0.5 times the weight of your crude product.
-
Stirring: Stir the suspension at room temperature. Begin with a shorter treatment time, such as 1-2 hours.[1]
-
Monitoring: Monitor the reaction by TLC or LC-MS to track the disappearance of palladium-related colored impurities while ensuring the product remains in solution.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[12]
-
Washing: Crucially, wash the carbon cake thoroughly with fresh solvent to recover as much of the adsorbed product as possible.[1]
-
Analysis: Combine the filtrate and washings, remove the solvent, and analyze the purified product for both yield and residual palladium content.
Issue 3: Palladium Co-crystallizes with the Product
Symptom: Even after successful crystallization, the isolated crystals of the triazolopyridine are still contaminated with palladium.
Causality: The strong coordination between the triazolopyridine nitrogen atoms and palladium can sometimes lead to the inclusion of palladium complexes within the crystal lattice of the product.[2]
Troubleshooting & Optimization:
-
Solvent System Screening: The choice of crystallization solvent is critical. Experiment with a variety of solvents and solvent mixtures. A good crystallization solvent will have high solubility for your product at elevated temperatures and low solubility at room temperature or below, while ideally keeping the palladium impurities dissolved.
-
Anti-Solvent Crystallization: Dissolve your product in a good solvent and then slowly add an anti-solvent (in which the product is poorly soluble) to induce crystallization. This can sometimes leave impurities behind in the solvent mixture.[10]
-
Pre-treatment Before Crystallization: It is often highly effective to perform a scavenging or activated carbon treatment before the final crystallization step.[10] This removes the bulk of the palladium, making the subsequent crystallization much more effective at removing any remaining traces.
Final Purity Verification
Regardless of the method used, the final step should always be a quantitative analysis of the palladium content in your purified triazolopyridine product. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for accurate, low-level quantification of elemental impurities.[14]
References
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (2018).
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing).
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- Biotage® MP-TMT - Palladium Scavenger. Biotage.
- 〈232〉 ELEMENTAL IMPURITIES—LIMITS. USP.org.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed.
- Metal Scavenger Guide. Sopachem.
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions. Benchchem.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Removal of palladium (Pd)
- The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. (2025).
- How can i remove palladium Pd catalyst easily?. (2015).
- ICH Q3D Elemental Impurities.
- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz
- Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014). Books.
- Technical Support Center: Purification of Palladium(II)
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2025).
- Your trick to remove residual palladium. (2025). Reddit.
- Improving Operator Safety in API C
- Recrystalliz
- Pd and other metals in pharmaceutical chemistry.. (2024). Reddit.
- An Efficient Method for Removal of Residual Palladium
- What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. (2015).
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. onyxipca.com [onyxipca.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. biotage.com [biotage.com]
- 6. spinchem.com [spinchem.com]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Biological Activity of [4,3-a] vs [1,5-a] Triazolopyridine Isomers
Executive Summary: The Kinetic vs. Thermodynamic Trade-off
In the realm of fragment-based drug discovery (FBDD), the choice between [1,2,4]triazolo[4,3-a]pyridine and its isomer [1,2,4]triazolo[1,5-a]pyridine is rarely a matter of simple potency. It is a strategic decision balancing metabolic stability against novel binding vectors .
As a Senior Application Scientist, I often see medicinal chemistry teams struggle with these scaffolds not because of poor activity, but due to a lack of structural rigor. The [1,5-a] isomer is the thermodynamically stable "end-state," widely validated in kinase inhibitors (e.g., p38 MAPK). The [4,3-a] isomer, while offering unique nitrogen vectors for heme-coordination (e.g., IDO1) or specific GPCR interactions, is kinetically favored but prone to the Dimroth rearrangement .
This guide dissects the biological performance of these isomers, providing the experimental frameworks necessary to validate their activity and ensure your "hit" is not a rearrangement artifact.
Part 1: Chemical Biology & The Stability Trap
Before comparing biological data, we must address the Dimroth Rearrangement . This is the single most critical failure mode in evaluating these isomers.
In aqueous, basic, or heated conditions (common in biological assays or formulation), the [4,3-a] isomer can ring-open and recyclize to the [1,5-a] isomer. If your assay buffer is pH 7.4 or higher, or if you use protic solvents, your [4,3-a] "hit" may actually be the [1,5-a] isomer generated in situ.
Mechanism of Isomerization
The rearrangement is driven by the thermodynamic preference for the [1,5-a] fused system.
Figure 1: The Dimroth rearrangement pathway.[1] The [4,3-a] isomer can convert to [1,5-a] under assay conditions, leading to false structure-activity relationships (SAR).
Part 2: Comparative Biological Activity
Kinase Inhibition (Target: p38α MAPK)
The [1,5-a] scaffold is the gold standard here. Its stability allows it to act as a robust ATP-mimetic.
-
Binding Mode: The N1 of the [1,5-a] ring serves as a critical hydrogen bond acceptor for the hinge region backbone (typically Met109 in p38α).
-
Performance: High potency (nM range) and excellent metabolic stability.
-
[4,3-a] Comparison: Generally shows reduced potency in ATP pockets because the nitrogen lone pair vectors are oriented differently, disrupting the hinge-binding motif.
Heme-Dependent Enzymes (Target: IDO1)
Here, the [4,3-a] isomer shines.[2]
-
Mechanism: Indoleamine 2,3-dioxygenase 1 (IDO1) requires a ligand to coordinate directly with the heme iron.
-
Advantage: The N1 of the [4,3-a] triazole ring is sterically and electronically positioned to coordinate with the Fe(II) in the heme pocket. The [1,5-a] isomer, due to the bridgehead nitrogen position, often clashes or fails to provide the correct geometry for this coordination.
-
Data Insight: Recent studies highlight [4,3-a] derivatives achieving sub-micromolar IC50s against IDO1, where analogous [1,5-a] compounds were inactive.
CNS Activity (Target: Anticonvulsant/GABA)
Both isomers show activity, but with distinct pharmacological profiles.
-
[4,3-a] Profile: 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated significant protection in Maximal Electroshock (MES) models.[3]
-
[1,5-a] Profile: Often used as adenosine receptor antagonists.[4]
Summary Data Table
| Feature | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[1,5-a]pyridine |
| Thermodynamic Stability | Low (Rearranges to 1,5-a) | High (Stable End-Product) |
| Primary Binding Mode | Metal Coordination (Fe), Hydrophobic Pockets | Hydrogen Bonding (Hinge Binder) |
| Key Target Class | Heme-enzymes (IDO1), CNS (Anticonvulsant) | Kinases (p38, c-Met), Adenosine Receptors |
| Synthetic Risk | High (Requires mild conditions) | Low (Robust synthesis) |
| Representative Potency | IDO1 IC50: ~0.9 µM (Ref 1) | p38α IC50: <10 nM (Ref 2) |
Part 3: Experimental Protocols
Protocol A: Isomer Validation (Self-Validating System)
Objective: To ensure the compound tested is the [4,3-a] isomer and has not rearranged.
-
Dissolution: Dissolve 5 mg of compound in DMSO-d6.
-
Reference Spectrum: Acquire a standard 1H-NMR. Look for the distinctive C3-proton singlet.
-
[4,3-a] shift: Typically
8.5 - 9.2 ppm. -
[1,5-a] shift: Typically
8.0 - 8.5 ppm (often shielded relative to [4,3-a]).
-
-
Stability Stress Test:
-
Add 10% D2O (or deuterated buffer at pH 7.4) to the NMR tube.
-
Incubate at 37°C for 24 hours.
-
Re-acquire 1H-NMR.
-
Pass Criteria: No emergence of new peaks corresponding to the [1,5-a] isomer (>98% integrity).
-
Protocol B: p38α MAPK Inhibition Assay (Fluorescence Polarization)
Objective: To quantify potency of [1,5-a] analogs.
Reagents:
-
Recombinant p38α MAPK (human).
-
Fluorescent Tracer (e.g., FITC-labeled ATP competitive inhibitor).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Preparation: Prepare 3x serial dilutions of test compounds in DMSO (Final DMSO < 1%).
-
Incubation:
-
Add 10 µL of 2 nM p38α enzyme to 384-well black plates.
-
Add 10 µL of test compound. Incubate 15 min at RT (allows slow-binding kinetics to equilibrate).
-
Add 10 µL of 2 nM Fluorescent Tracer.
-
-
Readout: Incubate 60 min at RT in dark. Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).
-
Analysis: Fit data to a 4-parameter logistic equation to determine IC50.
Part 4: Strategic Decision Framework
Use this decision tree to select the correct scaffold for your target.
Figure 2: Strategic decision tree for scaffold selection based on target structural biology.
References
-
The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Source: ChemMedChem, 2021.[2] URL:[Link]
-
Novel triazolopyridylbenzamides as potent and selective p38α inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2012.[5][6] URL:[Link]
-
Synthesis and studies on the anticonvulsant activity of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives. Source: Arzneimittelforschung, 2012.[6] URL:[Link]
-
Dimroth rearrangement: Wikipedia. Source: Wikipedia. URL:[Link]
-
New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. Source: ACS Medicinal Chemistry Letters, 2017. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of triazolopyridazinones as potent p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and studies on the anticonvulsant activity of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Spectroscopic Guide: Characterizing Amino-Triazolopyridine Intermediates & Regioisomers
Executive Summary: The "Isomer Trap"
In the development of kinase inhibitors (e.g., JAK, PI3K) and GPCR ligands, the amino-triazolopyridine scaffold is a privileged structure. However, its synthesis presents a critical "Isomer Trap." The oxidative cyclization of 2-hydrazinopyridines often yields two distinct regioisomers: the kinetically controlled [1,2,4]triazolo[4,3-a]pyridine and the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine .
Distinguishing these isomers is not merely an academic exercise; their biological activities and metabolic profiles differ frequently. This guide provides a comparative spectroscopic framework to unambiguously identify these intermediates, focusing on the definitive Dimroth Rearrangement markers.
The Synthetic Context & Dimroth Rearrangement
To understand the characterization, one must understand the source of the ambiguity. The synthesis typically proceeds via the reaction of 2-hydrazinopyridine with an electrophile (e.g., cyanogen bromide or formic acid).
-
Kinetic Product: The ring closes at the ring nitrogen, forming the [4,3-a] isomer.
-
Thermodynamic Product: Under basic/thermal conditions, the [4,3-a] isomer undergoes ring opening and recyclization (Dimroth Rearrangement) to form the [1,5-a] isomer.
Visualization: The Dimroth Rearrangement Pathway
The following diagram illustrates the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism that necessitates robust characterization.
Figure 1: The Dimroth Rearrangement pathway converting the [4,3-a] isomer to the [1,5-a] isomer.
Comparative Spectroscopic Analysis
NMR Spectroscopy: The Gold Standard
While Mass Spectrometry (MS) confirms the molecular weight (often identical for both isomers), NMR provides the structural resolution required for definitive assignment.
Critical Marker: The Bridgehead Nitrogen (15N HMBC)
The most reliable method for distinguishing the isomers is indirectly detecting the bridgehead nitrogen via 1H-15N HMBC .
-
[1,5-a] Isomer: The bridgehead nitrogen (N1) is part of the 6-membered ring and the 5-membered ring. It typically shows correlations to the protons on the pyridine ring (H8) and the triazole proton (H2).
-
[4,3-a] Isomer: The bridgehead nitrogen is chemically distinct and exhibits different shielding due to the lack of the bridgehead double bond characteristic of the 1,5-system.
Diagnostic Chemical Shifts (1H & 13C)
If 15N-HMBC is unavailable, specific 1H and 13C signals are diagnostic.
| Feature | [1,2,4]Triazolo[1,5-a]pyridine | [1,2,4]Triazolo[4,3-a]pyridine | Causality |
| H8 Proton (ppm) | ~8.5 - 8.9 ppm (Deshielded) | ~8.0 - 8.4 ppm | In the [1,5-a] isomer, H8 is peri- to the triazole nitrogen lone pair, causing anisotropic deshielding. |
| C8a (Bridgehead) | ~150 - 155 ppm | ~145 - 148 ppm | The electron density at the bridgehead carbon differs due to the resonance contribution of the bridgehead nitrogen. |
| NOE Interaction | Strong NOE between H8 and H2 (triazole) | Weak/No NOE between H5 and H3 | Spatial proximity is fixed in the planar [1,5-a] system. |
X-Ray Crystallography: The Absolute Confirmation
While slower, X-ray crystallography is the only method that provides absolute stereochemical configuration without reliance on reference standards.
-
Workflow: Recrystallize from polar solvents (EtOH/H2O).
-
Utility: Essential for generating the initial "Reference Standard" for a new scaffold series. Once the X-ray structure is linked to an NMR profile, X-ray is no longer needed for every derivative.
Experimental Protocols
Protocol A: Synthesis & Isolation of Intermediates
Objective: To isolate the kinetic intermediate before rearrangement.
-
Reactants: Dissolve 2-hydrazinopyridine (1.0 eq) in EtOH (0.5 M).
-
Cyclization: Add Cyanogen Bromide (1.1 eq) at 0°C . Stir for 2 hours. Note: Low temperature prevents thermodynamic rearrangement.
-
Workup: Neutralize with NaHCO3. Filter precipitate.
-
Checkpoint: Analyze crude by TLC. The [4,3-a] isomer is typically less polar (higher Rf) than the [1,5-a] isomer in MeOH/DCM systems.
Protocol B: Characterization Workflow (Self-Validating)
Objective: To unambiguously assign the regioisomer.
-
1H NMR Screen: Acquire spectrum in DMSO-d6.
-
Check: Look for the H8 doublet. If >8.5 ppm, suspect [1,5-a].
-
-
13C NMR: Acquire proton-decoupled spectrum.
-
Check: Locate the bridgehead carbon (C8a).
-
-
2D Validation (HMBC/NOESY):
-
Run NOESY : Irradiate the triazole proton (H2). If you see enhancement of the pyridine doublet (H8), it confirms the [1,5-a] geometry.
-
Why this works: In the [4,3-a] isomer, the triazole proton is spatially distant from the pyridine ring protons compared to the [1,5-a] isomer.
-
Decision Matrix & Workflow Visualization
The following diagram outlines the logical flow for characterizing a synthesized batch.
Figure 2: Logical decision tree for assigning regioisochemistry based on spectral data.
References
-
Salgado, A., et al. (2010).[1] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry.
-
Potts, K. T., & Burton, H. R. (1966).[2] "1,2,4-Triazoles.[1][3][4][5][6][7][8] XV. Proton Magnetic Resonance Spectra of s-Triazolo[4,3-a]pyridine and s-Triazolo[1,5-a]pyridine Derivatives." Journal of Organic Chemistry.
-
El-Sawy, E. R., et al. (2021).[2] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Current Organic Synthesis.
-
Nagasawa, H., et al. (2009).[8] "Facile synthesis of 1,2,4-triazolo[1,5-a]pyridines via oxidative cyclization." Chemical Pharmaceutical Bulletin.
Sources
- 1. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical characterization of 5-oxo, 7-oxo and 5-oxo-7-amino[1,2,4]triazolo[1,5-a]pyrimidines [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Executive Summary & Risk Profile
3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a fused heterocyclic intermediate commonly used in the synthesis of mGluR5 modulators and antibacterial agents.[1] As a functionalized aminopyridine, it possesses biological activity that necessitates handling precautions beyond standard laboratory reagents.
Operational Hazard Class: Potent Compound Intermediate (Default OEB 3) until specific toxicology proves otherwise.
-
Physical State: Solid (Powder). Prone to electrostatic charging.[1]
-
Primary Routes of Exposure: Inhalation of dust, Dermal absorption (enhanced by solvent carriers).
-
Key Hazards (GHS): Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation (H315/H319), Specific Target Organ Toxicity (Respiratory Irritation H335).
Hierarchy of Controls & PPE Decision Logic
Effective safety relies on a "Defense in Depth" strategy. PPE is the last line of defense, not the first. The following diagram illustrates the decision logic for selecting controls based on the physical state of the compound.
Figure 1: Decision logic for engineering controls and PPE selection based on physical state.
Detailed PPE Specifications
The following table synthesizes material compatibility with the chemical properties of halogenated heterocyclic amines.
| Protection Zone | Recommended Equipment | Scientific Rationale (Causality) |
| Hand Protection (Solids) | Double Nitrile Gloves (min 4 mil). | Triboelectric Protection: Dry powders generate static. Double gloving reduces risk of micro-tears during spatula manipulation and provides a visual indicator if the outer glove is compromised. |
| Hand Protection (Solutions) | Inner: Silver Shield/Laminate.Outer: Nitrile (Disposable). | Permeation Resistance: Halogenated heterocycles in organic solvents (e.g., DCM, DMF) can permeate nitrile rapidly. Laminate liners provide broad chemical resistance against the carrier solvent which drives the toxicant through the skin. |
| Respiratory | Primary: Fume Hood (Face velocity 80-100 fpm).Backup: N95 or P100 Half-mask. | Dust Control: The amine functionality can cause sensitization. Inhalation of dust is the highest risk during weighing. |
| Eye/Face | Safety Glasses with Side Shields (Min).Chemical Goggles (if creating dust). | Mucosal Protection: Amines are basic and irritating to mucous membranes. Goggles prevent dust migration behind the lens. |
| Body | Tyvek® Lab Coat or Apron (Disposable). | Decontamination: Disposable outer layers prevent cross-contamination of personal clothing and communal lab areas. |
Operational Protocols
A. Weighing & Solids Handling
Objective: Prevent aerosolization of the amine powder.
-
Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure. Triazolopyridines are often fluffy crystals that fly easily when electrostatically charged.
-
Damping: If possible, tare the receiving vessel with the solvent before adding the solid (if solubility kinetics allow), or use a weighing funnel that can be rinsed into the reactor.
-
Self-Validation: Before opening the vial, verify the fume hood flow monitor is green/normal. If the sash alarm sounds, stop immediately.
B. Solubilization & Transfer
Objective: Mitigate splash and permeation risks.
-
Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, assume the barrier of standard nitrile gloves is <5 minutes. Change outer gloves immediately upon any splash.
-
Closed Transfer: For quantities >5g, use a cannula transfer or closed-system addition funnel to avoid open pouring.
Emergency Response & Decontamination
Spill Response Workflow
In the event of a spill, immediate classification determines the response.
Figure 2: Protocol for dry vs. liquid spill cleanup.[1]
Decontamination Chemistry
-
Do NOT use Bleach (Sodium Hypochlorite): Mixing bleach with amines can form chloramines, which are toxic and volatile.
-
Recommended Agent: Use a surfactant-based cleaner (e.g., Alconox) followed by 70% Isopropyl Alcohol. The compound is likely soluble in alcohols and organic solvents; physical removal is safer than chemical neutralization in an open lab environment.
Waste Disposal & Compliance
Proper disposal prevents environmental toxicity, particularly to aquatic life (common for brominated aromatics).
| Waste Stream | Classification | Disposal Code (US EPA/RCRA context) |
| Solid Waste | Hazardous / Toxic | P-Listed (if acute toxicity confirmed) or D003 (Reactive) / Incineration Only . |
| Liquid Waste | Halogenated Organic | F002 (if DCM used) or mixed Halogenated Solvent stream. Segregate from non-halogenated waste. |
| Contaminated PPE | Hazardous Debris | Double-bag in hazardous waste bags (orange/red) and incinerate. |
Self-Validating Disposal Step: Check the pH of the aqueous waste stream before disposal. If the amine was used in a salt formation step, ensure it is not mixed with strong acids that could generate heat or gas in the waste drum.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Bromo[1,2,4]triazolo[4,3-a]pyridine. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Labels and Pictograms. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Halogenated Pyridines. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
